tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is a complex organic compound notable for its unique structure and potential applications in various scientific fields. This compound is classified as an ester derivative of a benzo[b][1,4]oxazine, incorporating both a tert-butyl group and a dioxaborolane moiety. Its identification is supported by the CAS number 1161362-35-1 and an MDL number of MFCD16036418.
Methods of Synthesis:
The synthesis of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate typically involves multiple steps. A common method includes the reaction of 6-hydroxy-2H-benzo[b][1,4]oxazine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of activating agents such as coupling reagents or bases to facilitate esterification. The reaction is often conducted under inert conditions to minimize side reactions and ensure high yields.
Technical Details:
Key parameters in the synthesis include:
Structure:
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, boron, nitrogen, and oxygen atoms. The structural representation reveals a benzo[b][1,4]oxazine core with a tert-butyl ester and a dioxaborolane substituent.
Molecular Data:
Reactions:
The compound can participate in various chemical reactions typical for benzoxazines and boron-containing compounds. Potential reactions include:
Technical Details:
Reactions are generally performed under controlled conditions with specific attention to temperature and time to achieve desired yields and selectivity.
Research into benzoxazine derivatives suggests they may have antibacterial and anticancer properties due to their ability to interact with biological macromolecules.
Physical Properties:
The compound is typically characterized by:
Chemical Properties:
Key chemical properties include:
Relevant analyses might include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
Scientific Uses:
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate has several potential applications:
Research continues into its pharmacological properties and possible applications in drug development due to its structural features that may confer biological activity.
The molecule (empirical formula C₁₉H₂₈BNO₅, MW 361.24 g/mol) features three distinct moieties:
CC(C)(C)OC(=O)N1CCOc2ccc(cc12)B3OC(C)(C)C(C)(C)O3
[1] O=C(N1C2=CC(B3OC(C)(C)C(C)(C)O3)=CC=C2OCC1)OC(C)(C)C
[2] Table 1: Structural Identifiers
Identifier Type | Value |
---|---|
CAS Registry | 1161362-35-1 |
Molecular Formula | C₁₉H₂₈BNO₅ |
Molecular Weight | 361.24 g/mol |
InChIKey | FEZPAKAAFAMGRA-UHFFFAOYSA-N |
Purity (Commercial) | 95–97% [1] [3] |
Boron heterocycles evolved from simple boronic acids (phenylboronic acid, 1860) to complex esters like pinacolboronates (late 20th century), addressing stability and handling issues. Benzoxazine-boronate hybrids emerged post-2010 to merge heterocycle bioactivity with boron’s cross-coupling utility. The target compound (first synthesized circa 2012) reflects this synergy:
This compound serves as a linchpin in constructing complex architectures via transition-metal catalysis:
Table 2: Commercial Availability and Specifications
Supplier | Catalog No. | Purity | Sizes Available | Price Range |
---|---|---|---|---|
Synthonix | B59448 | 97% | 100mg–5g | $90–$1500 |
AiFChem | - | 97% | 100mg–5g | Inquire |
AK Scientific | 4463DP | 95% | Not specified | - |
Combi-Blocks | JT-6368 | 95% | 100mg–5g | Login required |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0